molecular formula C17H14FN3O4S3 B6507984 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 941950-91-0

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B6507984
CAS No.: 941950-91-0
M. Wt: 439.5 g/mol
InChI Key: WCNQASIAKPBWMK-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bifunctional thiazolidinone derivative featuring:

  • Core structure: Two thiazolidinone rings. The first ring (attached via an ethyl group to the acetamide nitrogen) has 2,4-dioxo groups. The second ring contains a (5Z)-4-oxo-2-sulfanylidene (thione) moiety and a 4-fluorophenylmethylene substituent at position 3.

Synthetic routes for analogous compounds (e.g., benzylidene-thiazolidinone acetamides) involve condensation of substituted aldehydes with thiazolidinone precursors, followed by cyclization and functionalization steps .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S3/c18-11-3-1-10(2-4-11)7-12-15(24)21(17(26)28-12)8-13(22)19-5-6-20-14(23)9-27-16(20)25/h1-4,7H,5-6,8-9H2,(H,19,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNQASIAKPBWMK-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)S1)CCNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with derivatives reported in and , which are summarized below:

Compound ID/Ref. Substituents on Thiazolidinone Rings Key Features
Target Compound 4-Fluorophenylmethylene (Z-configuration), 2-sulfanylidene, ethyl-linked 2,4-dioxo thiazolidinone Dual thiazolidinone system; fluorine enhances lipophilicity and stability.
Compound 9 4-Chlorobenzylidene, 2-thioxo, N-(4-methoxyphenyl) acetamide Chlorine substituent increases steric bulk; methoxy improves solubility.
Compound 12 5-Nitro-2-furylmethylene, N-(4-fluorophenyl) acetamide Nitrofuryl group may confer antimicrobial activity.
Compound 13 5-Nitro-2-furylmethylene, N-(4-chlorophenyl) acetamide Chlorophenyl enhances halogen bonding potential.
Varied benzylidene substituents (e.g., -NO₂, -OCH₃), N-(2-methylphenyl) acetamide Substituents modulate electronic effects and bioactivity.
4-Fluoroanilino, trifluoromethylphenyl, 2,4-dioxo groups Trifluoromethyl group increases metabolic resistance.

Key Structural Differences :

  • Substituent Electronic Effects : The target’s 4-fluorophenyl group is less electron-withdrawing than the 4-chlorophenyl in Compound 9 but more lipophilic than methoxy or nitrofuryl groups .
  • Conformational Flexibility : The ethyl linker in the target compound may enhance rotational freedom compared to rigid aromatic linkers in derivatives .
Pharmacological Potential
  • Anticancer Activity: Thiazolidinone derivatives with nitrofuryl or indole substituents (e.g., ) show IC₅₀ values as low as 1.61 μg/mL against HepG-2 cells .
  • Antimicrobial/Antioxidant Effects: Benzylidene-thiazolidinones with electron-withdrawing groups (e.g., -NO₂) demonstrate moderate antimicrobial activity .
  • Antihyperglycemic Activity: Thiazolidinones with naphthyl-thiazole moieties () are explored for blood glucose modulation.
Physical and Spectral Properties
  • Melting Points: Analogues in melt between 147–207°C, influenced by substituent polarity. The target’s 4-fluorophenyl group may elevate its melting point compared to non-fluorinated derivatives .
  • Spectroscopic Confirmation : IR and ¹H-NMR data for similar compounds confirm thione (ν~1200 cm⁻¹) and amide (ν~1650 cm⁻¹) bonds, with Z-configuration evident via coupling constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.